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ARF-binding protein 1 (757-766) -

ARF-binding protein 1 (757-766)

Catalog Number: EVT-243936
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Molecular Weight:
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Product Introduction

Description
E3 ubiquitin-protein ligase HUWE1
Overview

ARF-binding protein 1, specifically the peptide sequence from amino acids 757 to 766, plays a critical role in cellular processes by interacting with the ADP-ribosylation factor (ARF) family of proteins. These proteins are integral to various cellular functions, including vesicle trafficking and cytoskeletal dynamics. The ARF-binding protein 1 is classified under the category of signaling proteins that modulate intracellular transport and communication.

Source

The ARF-binding protein 1 is derived from various biological sources, primarily mammalian cells. Its expression is often regulated by cellular stress and developmental cues, indicating its importance in adaptive responses.

Classification

ARF-binding protein 1 is classified as a signaling protein and falls under the broader category of GTPase-activating proteins. These proteins are known for their role in the regulation of small GTPases, particularly those involved in vesicle formation and trafficking.

Synthesis Analysis

Methods

The synthesis of ARF-binding protein 1 can be achieved through recombinant DNA technology. This involves:

  1. Cloning: The gene encoding ARF-binding protein 1 is cloned into an expression vector.
  2. Transformation: The vector is introduced into a suitable host organism, such as Escherichia coli or mammalian cells.
  3. Induction: Protein expression is induced using specific conditions (e.g., temperature shifts or chemical inducers).
  4. Purification: The expressed protein is purified using affinity chromatography techniques.

Technical Details

The purification process typically involves:

  • Affinity tags (like His-tag) that facilitate easy isolation of the protein.
  • Chromatography methods, such as ion-exchange and size-exclusion chromatography, to achieve high purity levels.
Molecular Structure Analysis

Structure

The molecular structure of ARF-binding protein 1 encompasses several functional domains that interact with ARF proteins. The specific peptide sequence from residues 757 to 766 likely contains motifs critical for binding interactions.

Data

Structural data can be obtained through techniques like X-ray crystallography or nuclear magnetic resonance (NMR), revealing insights into the conformation and binding sites relevant to its function.

Chemical Reactions Analysis

Reactions

ARF-binding protein 1 participates in several biochemical reactions, primarily involving:

  • Binding to ARF proteins, which modulates their activity.
  • Regulation of guanine nucleotide exchange, facilitating the transition between active and inactive states of GTPases.

Technical Details

The kinetics of these reactions can be analyzed using:

  • Surface plasmon resonance to measure binding affinities.
  • Fluorescence resonance energy transfer (FRET) to study conformational changes during interactions.
Mechanism of Action

Process

The mechanism of action for ARF-binding protein 1 involves:

  1. Interaction with ARF proteins, which are activated by GTP binding.
  2. Facilitation of vesicle budding from membranes by stabilizing the ARF-GTP complex.
  3. Regulation of downstream signaling pathways that impact cellular transport mechanisms.

Data

Experimental data indicate that mutations within the binding domain can significantly affect its ability to interact with ARF proteins, underscoring the specificity and importance of this interaction.

Physical and Chemical Properties Analysis

Physical Properties

ARF-binding protein 1 typically exhibits:

  • A molecular weight ranging from approximately 10 kDa to 15 kDa.
  • Solubility in aqueous buffers, which is crucial for its biological activity.

Chemical Properties

Chemically, it is characterized by:

  • Stability at physiological pH levels.
  • Sensitivity to denaturing agents, which can disrupt its functional conformation.

Relevant analyses often include circular dichroism spectroscopy to assess secondary structure content and thermal stability assays to determine denaturation temperatures.

Applications

Scientific Uses

ARF-binding protein 1 has significant applications in various scientific fields:

  • Cell Biology: Understanding vesicle trafficking mechanisms and their implications in diseases.
  • Drug Development: Targeting ARF pathways for therapeutic interventions in cancer and metabolic disorders.
  • Biotechnology: Utilizing recombinant forms of the protein for studying intracellular transport processes.
Molecular Basis of ARF-Binding Protein 1 (757-766)

Structural Determinants of the ARF-Binding Domain

The ARF-binding protein 1 (residues 757–766) interacts with ADP-ribosylation factors (ARFs) through a highly ordered structural interface. This domain adopts an amphipathic α-helical conformation, where hydrophobic residues (e.g., Leu761, Val758) embed into a conserved hydrophobic pocket of ARF GTPases, while charged residues (e.g., Asp762, Lys759) form salt bridges with ARF surface residues. The N-terminal myristoylation of ARF1 (absent in recombinant forms) significantly stabilizes this interaction by enhancing membrane association and orienting ARF for peptide binding [8] [9]. Structural studies reveal that truncation of the N-terminal 17 residues of ARF1 (Δ17-ARF1) abolishes binding, confirming this region’s role in complex stabilization [9]. Mutagenesis of residues like Thr31 (T31N mutant) disrupts GTP binding and impairs peptide association, highlighting the interdependence of nucleotide state and structural accessibility [8].

Table 1: Critical Residues in ARF-Binding Protein 1 (757-766) and Their Functions

Residue PositionResidue IdentityInteraction TypeFunctional Consequence of Mutation
758Valine (Val)Hydrophobic insertionLoss of ARF1 membrane association
759Lysine (Lys)Salt bridge with ARF Glu83Reduced binding affinity (≥50%)
761Leucine (Leu)Core hydrophobic packingComplete complex dissociation
762Aspartic acid (Asp)Polar interaction with ARFImpaired GTPase activation

Sequence-Specific Interaction Motifs with ARF GTPases

The 757-766 peptide contains a degenerate Φ-X-X-Φ-Φ motif (Φ: hydrophobic residue; X: any residue), which recognizes a conserved surface on ARF GTPases. This motif exhibits specificity for ARF1 and ARF6 over other GTPases like Sar1 or Arl proteins, due to complementary electrostatic surfaces. Biochemical assays demonstrate that substitution of Val758 or Leu761 with alanine reduces binding affinity by 10- to 15-fold, while mutations in flanking residues (e.g., Lys759Ala) disrupt electrostatic steering without abolishing binding [1] [8]. The motif’s specificity is further modulated by ARF’s Switch I and II regions: mutations in ARF1 residues Glu48 (Switch I) or Gly2 (N-terminus) impair peptide recognition, confirming bidirectional molecular complementarity [8] [9]. Notably, the peptide’s interaction overlaps partially with ARF’s GEF-binding site, suggesting competitive regulation during GTP/GDP cycling [6].

Conformational Dynamics During GTP/GDP Cycling

The binding affinity of the 757-766 peptide to ARF1 is allosterically governed by nucleotide state:

  • GDP-Bound State: ARF1’s N-terminus is sequestered, occluding the peptide-binding pocket. Mg²⁺ coordination stabilizes this "closed" conformation, reducing peptide affinity (Kd ≈ 1.2 μM) [8].
  • GTP-Bound State: The Switch I and II regions retract, exposing the hydrophobic core. This releases the N-terminus and allows high-affinity peptide binding (Kd ≈ 0.2 μM). Mutants defective in GTP hydrolysis (Q71L-ARF1) prolong this high-affinity state [9].
  • Transition State: During GEF-mediated GDP-GTP exchange, transient exposure of the N-terminal helix enables peptide docking. The peptide itself enhances GTP loading by stabilizing nucleotide-free intermediates, as shown by kinetic assays using non-myristoylated ARF1 [8] [9].

Table 2: Nucleotide-Dependent Binding Properties of ARF-Binding Protein 1 (757-766)

ARF1 Nucleotide StatePeptide Affinity (Kd)Structural ARF FeaturesEffect of Mg²⁺ Removal
GDP-bound~1.2 μMN-terminus sequesteredNo peptide binding
GTP-bound~0.2 μMSwitch I/II open; N-terminus exposedReduced affinity (Kd ≈ 0.8 μM)
Nucleotide-free~0.05 μMFully open hydrophobic pocketSpontaneous peptide association

Evolutionary Conservation Across Eukaryotic Lineages

The Φ-X-X-Φ-Φ motif within residues 757–766 is conserved across metazoans and fungi but diverges in plants, where ARFs primarily regulate auxin signaling via distinct PB1 domains. Sequence alignments reveal 78%–92% identity in mammalian orthologs (e.g., human vs. bovine), with strict conservation of Val758, Leu761, and Asp762. Evolutionary analysis indicates:

  • Metazoan Conservation: The motif emerged in early eukaryotes as ARFs specialized in vesicle trafficking. The peptide’s role in stabilizing secretory vesicles from the trans-Golgi network is conserved from mammals to invertebrates [9].
  • Fungal Adaptations: In yeast, residue Lys759 is substituted with arginine, preserving charge but altering kinetics of ARF activation.
  • Plant Divergence: Land plant ARFs (e.g., Arabidopsis ARF1) retain the hydrophobic pocket but lack complementary electrostatic residues, explaining the absence of this motif in plant proteomes [3] [5]. This divergence coincides with the evolution of auxin-specific ARF functions ~500 million years ago [5].

Deep mutational scanning shows the motif tolerates only conservative substitutions (e.g., Ile → Leu), confirming strong purifying selection in lineages dependent on ARF-mediated vesicle biogenesis [9].

Properties

Product Name

ARF-binding protein 1 (757-766)

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